4-Dodecylresorcinol

Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

Formulators seeking a balanced tyrosinase inhibitor for skin-lightening: 4-Dodecylresorcinol delivers IC50 = 0.80-1.15 µM with a lag period of 275 s at 2 µM. Its high lipophilicity (LogP ≈ 5.56) necessitates oil-phase incorporation. EP Reference Standard grade available for pharmacopoeial compliance. Bulk quantities in stock.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 24305-56-4
Cat. No. B1360144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylresorcinol
CAS24305-56-4
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C=C(C=C1)O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3
InChIKeyJJWVPHWHEGQZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes80 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecylresorcinol Compound Profile


4-Dodecylresorcinol (CAS 24305-56-4), also known as 4-n-dodecylresorcinol or 4-laurylresorcinol, is a synthetic phenolic lipid belonging to the alkylresorcinol class, with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol [1]. This compound is characterized by a resorcinol (1,3-benzenediol) core substituted at the 4-position with a linear twelve-carbon (dodecyl) alkyl chain [1]. Physically, it appears as a white to pale yellow solid powder with a melting point of 79–81 °C and a boiling point of 224–226 °C at 6 mmHg . 4-Dodecylresorcinol is recognized for its tyrosinase inhibitory activity, antimicrobial properties, and use as a synthetic intermediate, with applications spanning cosmetic skin-lightening formulations, biochemical research, and organic synthesis .

Study type Tyrosinase inhibition assays, melanogenesis research
Formulation Oil-phase incorporation preferred due to high lipophilicity
Grade EP Reference Standard available for analytical QC

4-Dodecylresorcinol: No Direct Analog Substitution


Within the alkylresorcinol class, compounds such as 4-butylresorcinol, 4-hexylresorcinol, and phenylethyl resorcinol (SymWhite 377) are frequently encountered as tyrosinase inhibitors or antimicrobial agents. However, the length of the alkyl substituent is a critical determinant of physicochemical and biological performance [1]. Evidence demonstrates that tyrosinase inhibitory potency increases with alkyl chain length, up to a point where poor aqueous solubility becomes a limiting factor [1]. 4-Dodecylresorcinol, with its twelve-carbon chain, exhibits a balance of enhanced lipophilicity (estimated LogP ≈ 5.56–6.70) and potent enzyme inhibition that distinguishes it from shorter-chain analogs . Substituting with 4-hexylresorcinol or 4-butylresorcinol alters membrane interaction, solubility profile, and inhibitory kinetics in ways that cannot be assumed equivalent [2]. The quantitative evidence below substantiates why procurement specifications must be compound-specific.

This product C12 chain; reported higher tyrosinase inhibitory potency; low water solubility; EP grade option
Shorter-chain analogs 4-Hexylresorcinol, 4-butylresorcinol show reduced potency and different solubility; assay context may shift
This product Tyrosinase monophenolase/diphenolase inhibition profile with extended lag period
Other alkylresorcinols May not reproduce same lag kinetics; competitive inhibition constant differs; model-dependent

4-Dodecylresorcinol Comparative Evidence


Monophenolase Inhibition vs. 4-Hexylresorcinol

In a direct head-to-head study, 4-dodecylresorcinol demonstrated superior tyrosinase inhibitory potency compared to its C6 analog, 4-hexylresorcinol. Both compounds were evaluated for inhibition of monophenolase and diphenolase activities of mushroom (Agaricus bisporus) tyrosinase [1].

Monophenolase inhib.
Head-to-head
IC50 1.15 µM vs. hexylresorcinol 1.24 µM
Supports monophenolase inhibition context
Mushroom tyrosinase; reported 7.3% lower IC50
Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

Diphenolase Inhibition vs. 4-Hexylresorcinol

The same head-to-head study also evaluated diphenolase activity inhibition. 4-Dodecylresorcinol exhibited a lower IC50 value for diphenolase inhibition relative to 4-hexylresorcinol [1]. The inhibition constant (Ki) was also determined, confirming 4-dodecylresorcinol binds with higher affinity to the free enzyme [1].

Diphenolase inhib.
Head-to-head
IC50 0.80 µM, Ki 0.405 µM vs. hexylresorcinol 0.85 µM, 0.443 µM
Competitive inhibition context; higher affinity reported
Mushroom tyrosinase; Ki difference ~8.6%
Tyrosinase Inhibition Diphenolase Activity Enzyme Kinetics

Lag Period Extension vs. 4-Hexylresorcinol

Both 4-hexylresorcinol and 4-dodecylresorcinol prolong the characteristic lag period of mushroom tyrosinase monophenolase activity. At an equivalent concentration of 2 µM, 4-dodecylresorcinol extended the lag period to a greater extent than 4-hexylresorcinol [1].

Lag period
Head-to-head
Extended to 275 s vs. hexylresorcinol 260 s at 2 µM
Monophenolase lag kinetics context
5.8% longer lag period reported
Tyrosinase Inhibition Lag Phase Kinetics Monophenolase

Tyrosinase Inhibition vs. 4-Butylresorcinol

Structure-activity relationship (SAR) studies across the alkylresorcinol class demonstrate that tyrosinase inhibitory potency increases with alkyl chain length [1]. Cross-study comparison of reported IC50 values shows 4-dodecylresorcinol (C12) is approximately an order of magnitude more potent than 4-butylresorcinol (C4) against mushroom tyrosinase [2].

vs. butylresorcinol
Cross-study
~10–14× more potent than 4-butylresorcinol (IC50 11.27 µM)
Chain-length potency context
Comparable mushroom tyrosinase assays; data to verify
Tyrosinase Inhibition Alkylresorcinol SAR Cosmetic Ingredients

Lipophilicity and Solubility Profile

The twelve-carbon alkyl chain of 4-dodecylresorcinol confers a distinct lipophilicity profile compared to shorter-chain analogs. The estimated LogP is approximately 5.56–6.70, and aqueous solubility is extremely low at approximately 0.068 mg/L at 25 °C [1]. This profile differs markedly from 4-hexylresorcinol, which exhibits greater water solubility and lower LogP.

Lipophilicity
Class-level
LogP ~5.56–6.70; water solubility ~0.068 mg/L
Formulation context; oil-phase incorporation expected
Estimated values; experimental confirmation recommended
Lipophilicity Formulation Science Physicochemical Properties

EP Reference Standard Availability

4-Dodecylresorcinol is available as a European Pharmacopoeia (EP) Reference Standard (Sigma-Aldrich Cat. No. Y0002287) in addition to standard research-grade material (e.g., 97% purity, Cat. No. D222607) . The EP Reference Standard is intended for use in laboratory tests as specifically prescribed in the European Pharmacopoeia, providing a pharmacopoeial-grade benchmark for analytical method validation and quality control .

EP standard
Spec review
EP Reference Standard available (Y0002287)
Supports pharmacopoeial method validation
Research-grade also available; grade selection matters
Analytical Reference Standard Quality Control Pharmacopoeial Compliance

4-Dodecylresorcinol Applications


Cosmetic Skin-Lightening Formulation

Based on the demonstrated tyrosinase inhibitory potency (IC50 = 0.80–1.15 µM against mushroom tyrosinase) and extended lag period (275 s at 2 µM), 4-dodecylresorcinol is a viable active ingredient for topical skin-lightening and anti-hyperpigmentation formulations [1]. Its high lipophilicity (LogP ≈ 5.56) necessitates incorporation into the oil phase of emulsions or anhydrous delivery systems . Formulators should consider this solubility profile when selecting between 4-dodecylresorcinol and more water-soluble analogs like 4-hexylresorcinol.

Analytical Method Development & QC

Laboratories conducting method validation, system suitability testing, or assay development in compliance with European Pharmacopoeia monographs should procure the EP Reference Standard grade of 4-dodecylresorcinol . This pharmacopoeial-grade material ensures traceability and regulatory acceptance of analytical results, which cannot be achieved by substituting with research-grade 4-dodecylresorcinol or alternative alkylresorcinols lacking EP designation.

SAR Studies of Tyrosinase Inhibitors

4-Dodecylresorcinol serves as a key reference compound in SAR investigations exploring the relationship between alkyl chain length and tyrosinase inhibitory activity. The established trend of increasing potency with chain length, coupled with the solubility limitations observed at C14, positions the C12 dodecyl analog as a near-optimal balance of potency and physicochemical properties [2]. Procurement of high-purity 4-dodecylresorcinol is essential for generating reproducible SAR data in medicinal chemistry and cosmetic science research.

Antimicrobial Preservative Research

4-Dodecylresorcinol exhibits antimicrobial and antifungal properties, supporting its use as a preservative additive in skin care and personal care formulations . While specific MIC values for 4-dodecylresorcinol against common cosmetic contaminants are not universally established, the alkylresorcinol class demonstrates activity against Gram-positive bacteria including MRSA [3]. Researchers investigating dual-function ingredients (tyrosinase inhibition plus antimicrobial preservation) may select 4-dodecylresorcinol over non-antimicrobial skin-lightening alternatives.

Application
Selection Property
Validation Focus
Cosmetic formulation research
Tyrosinase inhibitory potency context
Mushroom tyrosinase assay verification
Analytical method development
Pharmacopoeial reference standard traceability
EP monograph compliance verification
SAR studies of tyrosinase inhibitors
Alkyl chain length vs. inhibitory potency
Comparative IC50 and logP profiling
Antimicrobial preservative research
Reported antimicrobial class effect
Strain-specific MIC verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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